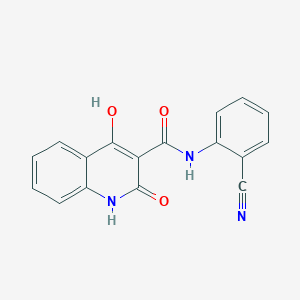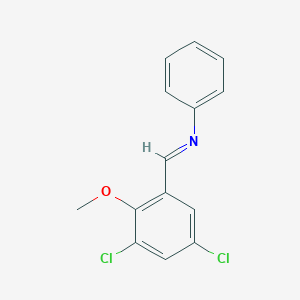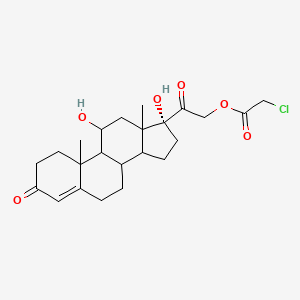
N-(2-cyanophenyl)-2,4-dihydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step reactions One common method includes the reaction of 2-cyanophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to produce the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as amines, hydroxyls, and ethers.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The cyano group and the quinoline core play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyanophenyl)aminomethylphosphines
- N-(2-cyanophenyl)chloromethanimidoyl chloride
- N-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives
Uniqueness
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H11N3O3 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H11N3O3/c18-9-10-5-1-3-7-12(10)19-16(22)14-15(21)11-6-2-4-8-13(11)20-17(14)23/h1-8H,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
PNPUNQBQVXTIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate](/img/structure/B11989114.png)







![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
